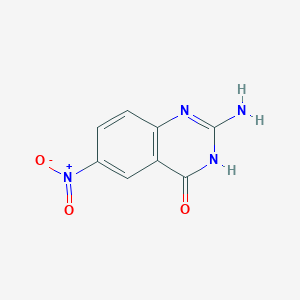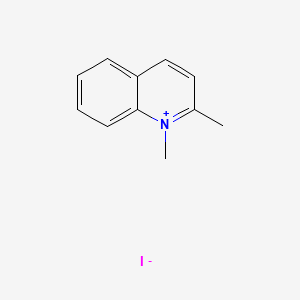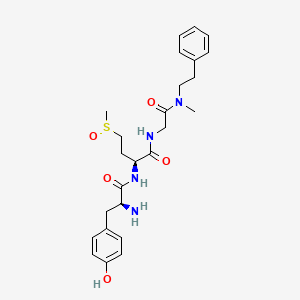
1-(2-Chlorothiazol-5-yl)ethanone
Overview
Description
1-(2-Chlorothiazol-5-yl)ethanone is a chemical compound with the molecular formula C5H4ClNOS and a molecular weight of 161.61 g/mol . It is a member of the thiazole family, which is known for its diverse biological activities . The compound is characterized by a thiazole ring substituted with a chlorine atom and an ethanone group.
Preparation Methods
The synthesis of 1-(2-Chlorothiazol-5-yl)ethanone can be achieved through various methods. One common synthetic route involves the reaction of 2-chloro-1,3-thiazole with acetyl chloride under specific conditions . Industrial production methods often involve similar reactions but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(2-Chlorothiazol-5-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorine atom in the thiazole ring can be substituted with other functional groups using appropriate reagents. Common reagents and conditions for these reactions include hydrogen chloride in dioxane for substitution and sodium methoxide in methanol for other transformations. Major products formed from these reactions include substituted thiazoles and alcohol derivatives.
Scientific Research Applications
1-(2-Chlorothiazol-5-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Chlorothiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the thiazole ring.
Comparison with Similar Compounds
1-(2-Chlorothiazol-5-yl)ethanone can be compared with other thiazole derivatives such as:
2-Chlorothiazole: Similar in structure but lacks the ethanone group.
5-Chlorothiazole-2-ethanone: Similar but with different substitution patterns.
2,5-Dichlorothiazole: Contains two chlorine atoms on the thiazole ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-chloro-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c1-3(8)4-2-7-5(6)9-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFASRDHSOUVEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303182 | |
| Record name | 1-(2-Chloro-5-thiazolyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885229-41-4 | |
| Record name | 1-(2-Chloro-5-thiazolyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885229-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-5-thiazolyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


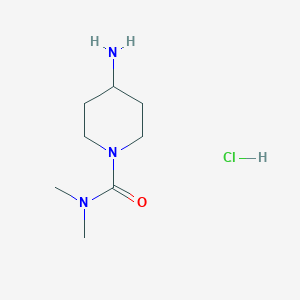
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3030162.png)


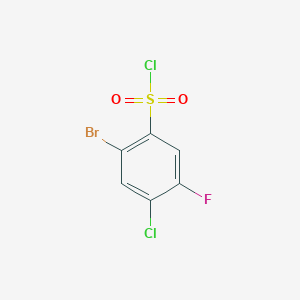
![5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030173.png)
![4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B3030174.png)

